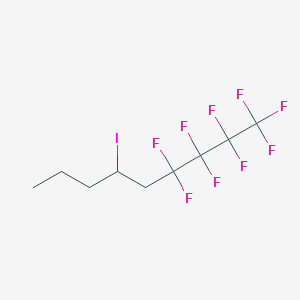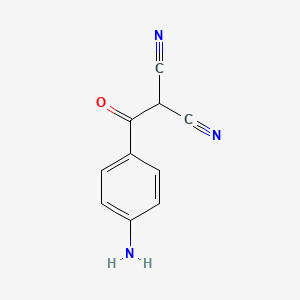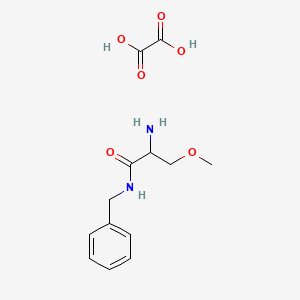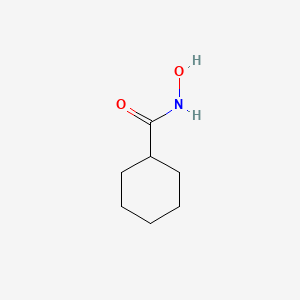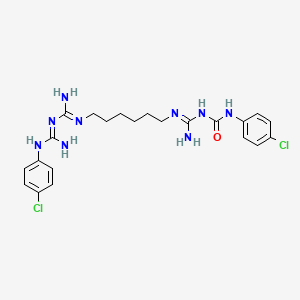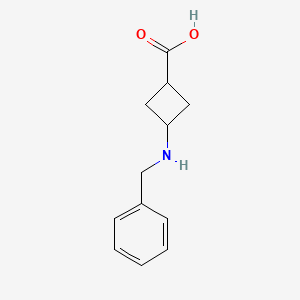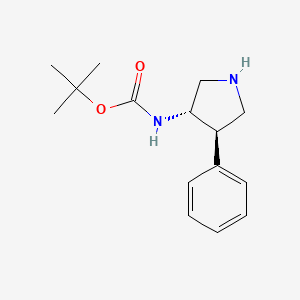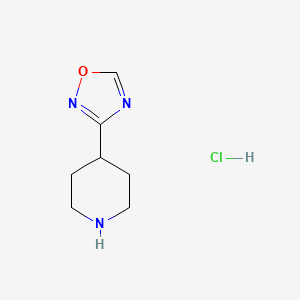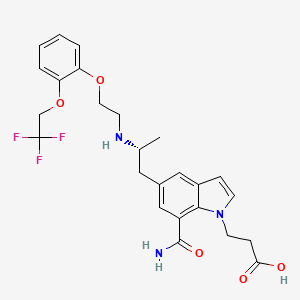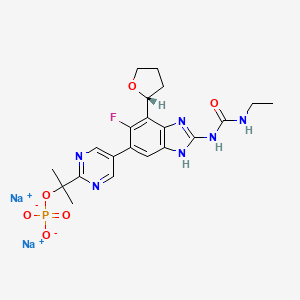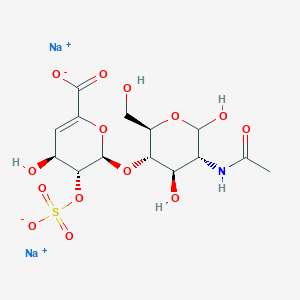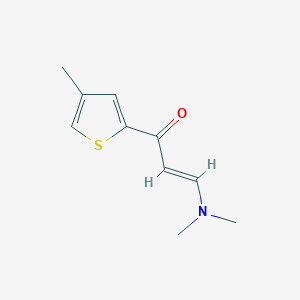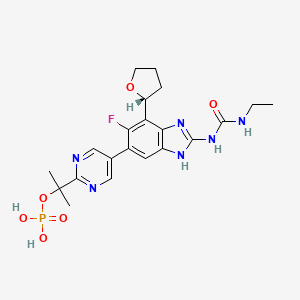
Fobrepodacin
Übersicht
Beschreibung
Fobrepodacin, auch bekannt als SPR720, ist ein oral verabreichbarer, experimenteller antibakterieller Wirkstoff. Es ist ein Phosphat-Prodrug von SPR719, einem Aminobenzimidazol-Inhibitor der bakteriellen DNA-Gyrase und DNA-Topoisomerase IV. This compound wird zur Behandlung von Infektionen entwickelt, die durch nicht-tuberkulöse Mykobakterien verursacht werden, darunter Mycobacterium avium complex und Mycobacterium abscessus .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung des Aminobenzimidazol-Kerns beinhaltet, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Aminobenzimidazol-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzimidazol-Rings.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, einschließlich Fluor-, Ethyl- und Phosphonooxygruppen, werden durch eine Reihe von Reaktionen wie Halogenierung, Alkylierung und Phosphorylierung in den Benzimidazol-Kern eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Zu den wichtigsten Aspekten der industriellen Produktion gehören:
Reaktionsbedingungen: Temperatur, Druck und Lösungsmittelbedingungen werden sorgfältig kontrolliert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fobrepodacin is synthesized through a multi-step process involving the formation of the aminobenzimidazole core, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:
Formation of the Aminobenzimidazole Core: This step involves the cyclization of an appropriate precursor to form the benzimidazole ring.
Functional Group Introduction: Various functional groups, including fluoro, ethyl, and phosphonooxy groups, are introduced to the benzimidazole core through a series of reactions such as halogenation, alkylation, and phosphorylation.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity of the final product. Key considerations in the industrial production include:
Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize yield and minimize impurities.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fobrepodacin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzimidazol-Kern zu modifizieren.
Substitution: Substitutionsreaktionen wie Halogenierung und Alkylierung werden verwendet, um funktionelle Gruppen einzuführen oder zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Fobrepodacin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Aminobenzimidazol-Derivaten zu untersuchen.
Biologie: this compound wird in der Forschung verwendet, um die Mechanismen der Hemmung der bakteriellen DNA-Gyrase und DNA-Topoisomerase IV zu verstehen.
Medizin: Die Verbindung wird auf ihr Potenzial untersucht, Infektionen zu behandeln, die durch nicht-tuberkulöse Mykobakterien verursacht werden, darunter Mycobacterium avium complex und Mycobacterium abscessus
Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung durch die Hemmung der bakteriellen DNA-Gyrase und DNA-Topoisomerase IV. Diese Enzyme sind essentiell für die bakterielle DNA-Replikation, Transkription und Reparatur. Durch die Hemmung dieser Enzyme stört this compound die bakteriellen DNA-Prozesse, was zum Zelltod führt. Die molekularen Zielstrukturen von this compound sind die GyrA- und GyrB-Untereinheiten der DNA-Gyrase und die ParC- und ParE-Untereinheiten der DNA-Topoisomerase IV .
Wirkmechanismus
Fobrepodacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and DNA topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts the bacterial DNA processes, leading to cell death. The molecular targets of this compound are the GyrA and GyrB subunits of DNA gyrase and the ParC and ParE subunits of DNA topoisomerase IV .
Vergleich Mit ähnlichen Verbindungen
Fobrepodacin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner breiten antibakteriellen Wirkung und seiner Fähigkeit, sowohl DNA-Gyrase als auch DNA-Topoisomerase IV anzugreifen. Ähnliche Verbindungen sind:
Moxifloxacin: Ein Fluorchinolon-Antibiotikum, das ebenfalls DNA-Gyrase und DNA-Topoisomerase IV angreift, aber eine andere chemische Struktur hat.
Levofloxacin: Ein weiteres Fluorchinolon mit ähnlichen Zielstrukturen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Delamanid: Ein Anti-Tuberkulose-Medikament mit einem anderen Wirkmechanismus, das die Mykolsäure-Synthese angreift
Die einzigartige Aminobenzimidazol-Struktur von this compound und seine duale Hemmung von DNA-Gyrase und DNA-Topoisomerase IV machen es zu einem vielversprechenden Kandidaten für die Behandlung von Infektionen durch nicht-tuberkulöse Mykobakterien .
Eigenschaften
IUPAC Name |
2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN6O6P/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQDURISRILOR-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN6O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384984-31-9 | |
| Record name | VXC-486 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOBREPODACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NL76YUU6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


